
1,3-Butanedione, 1-phenyl-2-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione, 1-phenyl-2-(phenylazo)-, also known as 1-phenyl-2-(phenylazo)-1,3-butanedione, is an organic compound with the molecular formula C16H14N2O2. This compound is characterized by the presence of both a diketone and an azo group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be synthesized through the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide . This reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- often involves large-scale synthesis using similar methods as described above, but with optimized conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione, 1-phenyl-2-(phenylazo)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The diketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced azo compounds.
Substitution: Various substituted diketones and related compounds.
Applications De Recherche Scientifique
1,3-Butanedione, 1-phenyl-2-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The diketone group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be compared with other similar compounds such as:
1-Phenyl-1,3-butanedione: Lacks the azo group, making it less versatile in certain reactions.
Benzoylacetone: Another diketone compound, but without the azo functionality.
Acetoacetophenone: Similar structure but different reactivity due to the absence of the azo group.
The presence of both the diketone and azo groups in 1,3-Butanedione, 1-phenyl-2-(phenylazo)- makes it unique and highly versatile in various chemical and biological applications.
Propriétés
Numéro CAS |
3701-21-1 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1-phenyl-2-phenyldiazenylbutane-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)15(16(20)13-8-4-2-5-9-13)18-17-14-10-6-3-7-11-14/h2-11,15H,1H3 |
Clé InChI |
IYQNVBHDXQWDIS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


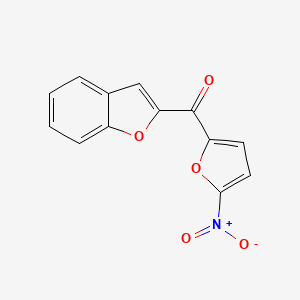
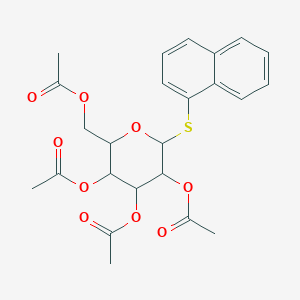
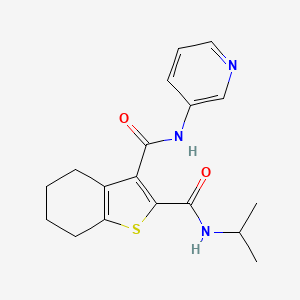
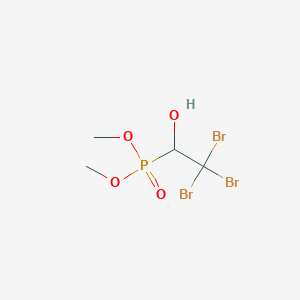
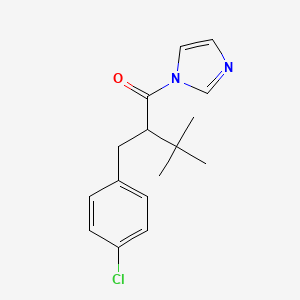


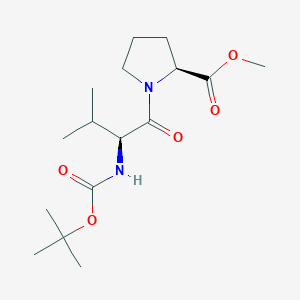
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
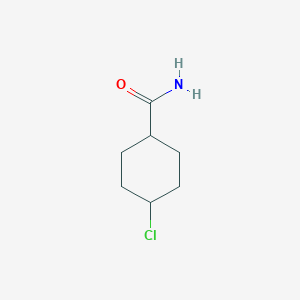

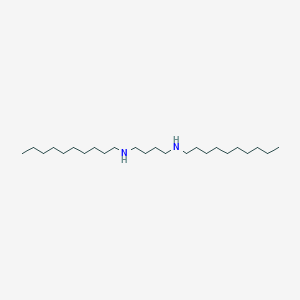
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
